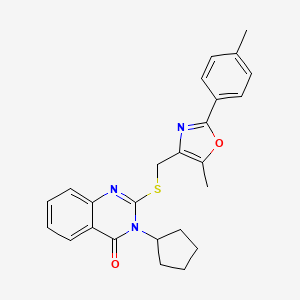

3-cyclopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Description

The compound 3-cyclopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative with a unique structural architecture. Its core quinazolinone moiety is substituted at position 3 with a cyclopentyl group and at position 2 with a thioether-linked 5-methyl-2-(p-tolyl)oxazole methyl group.

Key structural features include:

- Quinazolin-4(3H)-one core: Known for its pharmacological relevance in anticancer, antimicrobial, and anti-inflammatory agents .

- 2-(((5-Methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio) group: Introduces a sulfur-linked oxazole ring with a p-tolyl substituent, contributing to aromatic π-π interactions and metabolic stability.

Properties

IUPAC Name |

3-cyclopentyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2S/c1-16-11-13-18(14-12-16)23-26-22(17(2)30-23)15-31-25-27-21-10-6-5-9-20(21)24(29)28(25)19-7-3-4-8-19/h5-6,9-14,19H,3-4,7-8,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRRCDOTDJOTCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the quinazolinone moiety: This step often involves nucleophilic substitution reactions where the oxazole derivative reacts with a quinazolinone precursor.

Introduction of the cyclopentyl group: This can be done through alkylation reactions using cyclopentyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions could target the quinazolinone ring or the oxazole moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-cyclopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one could have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4(3H)-One Derivatives

Structural Analogues with Thioether Substituents

(a) 3-Benzyl-2-((2-Oxo-2-(p-Tolyl)Ethyl)Thio)Quinazolin-4(3H)-One (Compound 3b)

- Structure : Features a benzyl group at position 3 and a thioether-linked ketone-p-tolyl ethyl group at position 2.

- Activity : Demonstrated anticonvulsant activity in vivo, with NMR and IR data confirming its structural integrity .

- The oxazole-methylthio group in the target compound replaces the ketone-p-tolyl ethyl group, which may enhance aromatic interactions and rigidity compared to the flexible ethyl chain in 3b .

(b) 2-{[(4-Amino-5-Mercapto-4H-1,2,4-Triazol-3-yl)Methyl]Thio}Quinazolin-4(3H)-One (Compound 8)

Analogues with Heterocyclic Substituents

(a) 3-Alkyl-2-((1H-1,2,3-Triazolyl)Methyl)Thio)-2,3-Dihydroquinazolin-4(1H)-One

- Structure: Combines a 1,2,3-triazole ring with the quinazolinone core.

- Synthesis : Achieved via Cu@Py-Oxa@SPION-catalyzed alkyne-azide cycloaddition, yielding 77–86% isolated yields .

- Activity: These triazole-quinazolinone hybrids exhibit antimicrobial and anticancer properties .

- Oxazoles are more aromatic and rigid than triazoles, which could improve target binding affinity .

(b) 2-{[(2,2,5,5-Tetramethyl-2,5-Dihydro-1H-Pyrrol-3-yl)Methyl]Thio}Quinazolin-4(3H)-One (Compound 238)

Structure-Activity Relationship (SAR) Insights

- Thioether Linkage :

- Substituent Effects: 4-Substituted benzyl groups (e.g., 4-cyanobenzyl) improve hCA I inhibition (KI = 256.8 nM) over unsubstituted benzyl groups . The target compound’s p-tolyl group on the oxazole ring could mimic this effect by introducing electron-donating methyl groups.

Biological Activity

3-Cyclopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological relevance.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a quinazolinone core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazolinones exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have shown potent activity against Mycobacterium tuberculosis (Mtb). A structure-activity relationship (SAR) analysis highlighted the importance of specific substituents for enhancing antimycobacterial activity .

Antitumor Activity

Quinazolinone derivatives have also been investigated for their antitumor effects. In a study, related compounds demonstrated the ability to inhibit tumor cell proliferation through various pathways, including the modulation of kinase activity. The inhibition of certain kinases is crucial in cancer therapy as it can lead to reduced tumor growth and improved survival rates in preclinical models .

The biological activities of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound may act as a kinase inhibitor, disrupting signaling pathways critical for cell proliferation and survival.

- Antioxidant Properties : Some studies suggest that quinazolinones possess antioxidant properties, which can protect cells from oxidative stress and inflammation.

- Modulation of Gene Expression : By influencing transcription factors or other regulatory proteins, these compounds can alter gene expression profiles associated with disease processes.

Case Study 1: Antimycobacterial Activity

A study published in December 2020 explored the activity of various quinazolinone derivatives against M. tuberculosis. The most potent compound exhibited an IC50 value in the low micromolar range, indicating strong efficacy against the pathogen. This study reinforces the potential of 3-cyclopentyl derivatives in treating tuberculosis .

Case Study 2: Cancer Cell Lines

In vitro assays have shown that similar quinazolinone compounds significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest that modifications to the quinazolinone core can enhance anticancer activity, providing a basis for further drug development .

Data Tables

| Biological Activity | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Antimycobacterial | 26 | 0.5 | Mtb |

| Antitumor | Derivative A | 0.8 | EGFR |

| Antioxidant | Derivative B | 1.5 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.